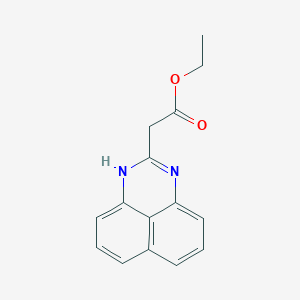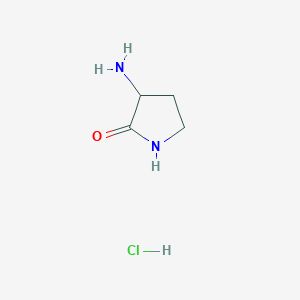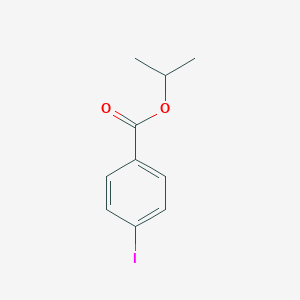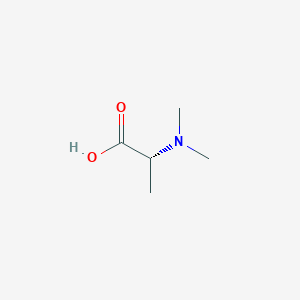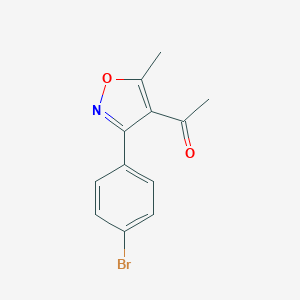
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone
Overview
Description
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is an organic compound featuring a bromophenyl group attached to a methylisoxazole ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and acetone.
Formation of Chalcone: A Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetone in the presence of a base such as sodium hydroxide yields the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with hydroxylamine hydrochloride in ethanol to form the isoxazole ring.
Final Product: The resulting product is this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents and conditions used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone can be compared with similar compounds such as:
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone: This compound has a similar structure but with an additional chlorophenyl group, which may alter its reactivity and applications.
1-(3-Bromophenyl)-2-methylpropan-1-one:
The uniqueness of this compound lies in its combination of a bromophenyl group with a methylisoxazole ring, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXOIFUGLPLFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224395 | |
| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169814-53-3 | |
| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169814-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

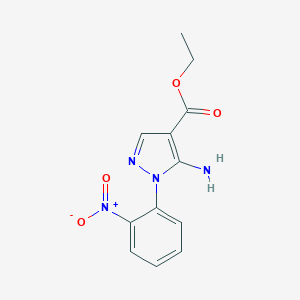
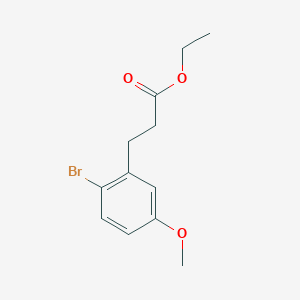
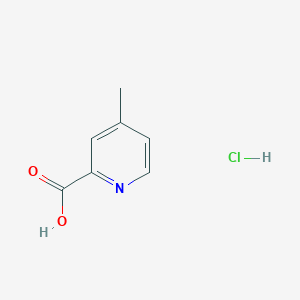
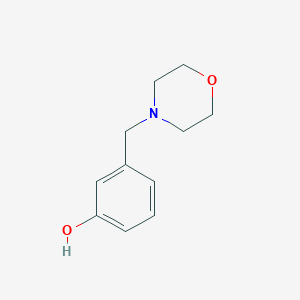
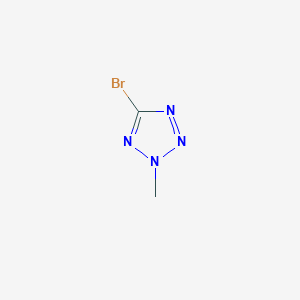
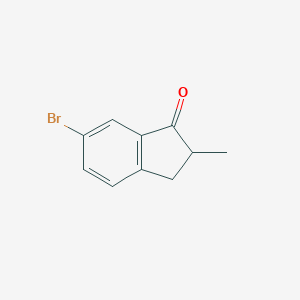
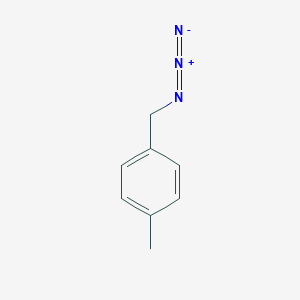
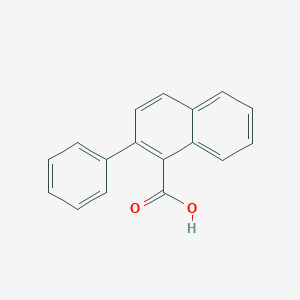
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
